molecular formula C21H19N3O2S B12190540 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B12190540
M. Wt: 377.5 g/mol
InChI Key: UXTSQPZNJDNEHS-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,5-dimethylpyrrole, 2-methoxyaniline, and 1,3-benzothiazole-6-carboxylic acid. Common synthetic routes may involve:

    Formation of the Pyrrole Derivative: This step might involve the reaction of 2,5-dimethylpyrrole with suitable reagents to introduce the desired substituents.

    Coupling with Benzothiazole: The pyrrole derivative can be coupled with 1,3-benzothiazole-6-carboxylic acid under specific conditions, such as using coupling agents like EDCI or DCC.

    Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions might target the benzothiazole ring or the carboxamide group, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might be investigated for similar activities.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific diseases. The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery.

Industry

In the industry, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide would depend on its specific biological activity. Generally, benzothiazole derivatives interact with molecular targets such as enzymes, receptors, or DNA. The compound might inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide: Lacks the methoxyphenyl group.

    N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide: Lacks the pyrrole ring.

    2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-phenyl-1,3-benzothiazole-6-carboxamide: Lacks the methoxy group on the phenyl ring.

Uniqueness

The uniqueness of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-(2-methoxyphenyl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C21H19N3O2S/c1-13-8-9-14(2)24(13)21-23-17-11-10-15(12-19(17)27-21)20(25)22-16-6-4-5-7-18(16)26-3/h4-12H,1-3H3,(H,22,25)

InChI Key

UXTSQPZNJDNEHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NC3=C(S2)C=C(C=C3)C(=O)NC4=CC=CC=C4OC)C

Origin of Product

United States

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